molecular formula C11H13NO2 B3090759 (R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate CAS No. 1213609-13-2

(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate

Cat. No. B3090759
CAS RN: 1213609-13-2
M. Wt: 191.23
InChI Key: UOFGALYVZHUWOQ-SNVBAGLBSA-N
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Description

Molecular Structure Analysis

The molecular formula of “®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate” is C11H13NO2. The molecular weight is 191.23. The hydrochloride form of this compound has a molecular formula of C11H14ClNO2 and a molecular weight of 227.69 .

Scientific Research Applications

Synthesis and Chemical Transformations

(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate is a chemical entity involved in various synthetic procedures, leading to the formation of complex molecules. For instance, it has been utilized in the dynamic enzymatic kinetic resolution, demonstrating its significance in producing enantiomerically enriched compounds. The hydrolase-catalyzed conversion, coupled with base-catalyzed racemization, allowed for efficient resolution, highlighting its potential in synthesizing biologically active molecules with high enantioselectivity (Pietruszka, Simon, Kruska, & Braun, 2009).

Enzymatic Resolution and Chemoenzymatic Applications

The compound also finds application in enzymatic studies, such as the kinetic resolution of cyclic α-quaternary α-amino esters. Candida antarctica lipase B was used to achieve high enantioselectivity in resolving 1-amino analogs of similar structures, underscoring the enzyme's utility in processing molecules with quaternary stereocenters. This enzymatic approach opens pathways for synthesizing amino acid enantiomers with significant theoretical yields, providing a cornerstone for pharmaceutical development (Li, Rantapaju, & Kanerva, 2011).

Material Science and Structural Studies

In material science, the compound contributes to the understanding of molecular structures through single-crystal X-ray diffraction studies. Such research sheds light on molecular geometry, bonding patterns, and intermolecular interactions, essential for designing materials with specific properties. For example, studying the structure of related dihydro-1H-indene derivatives has provided insights into the crystal packing and molecular conformations, facilitating the design of materials with desired physical and chemical characteristics (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Safety and Hazards

The safety information for “®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate” indicates that it is labeled with the signal word "Warning" . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl (1R)-1-amino-2,3-dihydro-1H-indene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10H,3,5,12H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFGALYVZHUWOQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)[C@@H](CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate
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(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate
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(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate
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(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate

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